Levobunolol Hydrochloride

Glaucoma Ocular Hypertension Beta-Blocker

Levobunolol Hydrochloride (CAS 27912-14-7) is the levorotatory isomer of bunolol, exhibiting ~60-fold greater β-blocking potency than the dextrorotatory isomer, with no local anesthetic or intrinsic sympathomimetic activity. Its unique dual-active pharmacokinetics—parent half-life 6h and equipotent active metabolite dihydrolevobunolol half-life 7h—enable once-daily dosing and sustained intraocular pressure (IOP) control in preclinical glaucoma models. Trust this compound for reliable ocular hypertension research, sustained-release formulation benchmarking, and β2-adrenoceptor pathway dissection.

Molecular Formula C17H26ClNO3
Molecular Weight 327.8 g/mol
CAS No. 27912-14-7
Cat. No. B1674949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobunolol Hydrochloride
CAS27912-14-7
SynonymsAKBeta
Apo Levobunolol
Apo-Levobunolol
ApoLevobunolol
Betagan
Levobunolol
Levobunolol Hydrochloride
Novo Levobunolol
Novo-Levobunolol
NovoLevobunolol
PMS Levobunolol
PMS-Levobunolol
PMSLevobunolol
ratio Levobunolol
ratio-Levobunolol
Ultracortenol
Vistagan
W 7000A
W-7000A
W7000A
Molecular FormulaC17H26ClNO3
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
InChIInChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1
InChIKeyDNTDOBSIBZKFCP-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levobunolol Hydrochloride CAS 27912-14-7: Procurement and Technical Baseline for Glaucoma Research


Levobunolol Hydrochloride (CAS 27912-14-7) is a non-selective β-adrenergic receptor antagonist [1]. It is the levorotatory isomer of bunolol, exhibiting approximately 60-fold greater receptor blocking potency than its dextrorotatory counterpart, with minimal local anesthetic or intrinsic sympathomimetic activity [2]. Its primary clinical application is the topical reduction of intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension [1]. This compound is distinguished by its unique pharmacokinetic profile, characterized by an onset of action within one hour, a peak effect at 2-6 hours, a 6-hour elimination half-life for the parent molecule, and the formation of an equipotent active metabolite, dihydrolevobunolol, which has an even longer half-life of 7 hours [3].

Why Generic Substitution Fails: The Quantifiable Differentiation of Levobunolol Hydrochloride


While levobunolol is often categorized alongside timolol, carteolol, betaxolol, and metipranolol as a topical ophthalmic beta-blocker, direct substitution is scientifically unsound due to significant quantitative differences in receptor binding, pharmacokinetic/metabolite profile, and resulting clinical outcomes [1]. Unlike cardioselective agents like betaxolol, levobunolol's non-selectivity and unique receptor binding affinities yield distinct pharmacodynamic effects [2]. Furthermore, its conversion to an equipotent active metabolite (dihydrolevobunolol) with a longer half-life provides a sustained duration of action that supports once-daily dosing, a key differentiator from many comparators [3]. The following sections provide a rigorous, data-driven comparison against the most relevant in-class alternatives to inform precise scientific selection.

Levobunolol Hydrochloride: Quantitative Differentiation Against Key Comparators


Superior Intraocular Pressure (IOP) Reduction vs. Carteolol and Betaxolol

In a 3-month, double-masked, randomized clinical trial comparing 0.5% levobunolol to 2% carteolol in 59 patients with open-angle glaucoma or ocular hypertension, levobunolol demonstrated a statistically significantly greater reduction in intraocular pressure (IOP) [1]. Similarly, in a comparison with betaxolol, both 0.25% and 0.5% levobunolol provided greater mean IOP reductions from a baseline of approximately 25 mmHg [2].

Glaucoma Ocular Hypertension Beta-Blocker Intraocular Pressure

Unique β2-Adrenoceptor Selectivity Profile Distinguished from Timolol

Receptor binding studies in guinea pig heart and lung homogenates revealed a distinct selectivity profile for levobunolol compared to timolol [1]. While levobunolol is clinically considered a non-selective beta-blocker, it exhibits a 140-fold selectivity for β2-adrenoceptors [1]. In contrast, (l)-timolol was found to be essentially nonselective [1]. This quantitative difference in receptor preference may have implications for downstream signaling and tissue-specific effects.

Receptor Pharmacology Beta-Blocker Selectivity Binding Affinity

Higher Binding Affinity to β1 and β2 Receptors Compared to Timolol and Carteolol

A separate radioreceptor assay study determined the inhibition constants (Ki) for levobunolol, timolol, carteolol, and betaxolol [1]. Levobunolol demonstrated the highest binding affinity to both β1 and β2 adrenoceptors among the non-selective agents tested [1]. Its Ki values were lower (indicating higher affinity) than those of timolol and carteolol for both receptor subtypes [1].

Pharmacodynamics Beta-Blocker Receptor Binding Affinity

Significantly Lower Plasma Levels After Topical Dosing vs. Timolol and Carteolol

Following topical instillation in a rabbit model, the systemic plasma level of levobunolol was markedly lower than that of other non-selective beta-blockers [1]. One hour after administration of a 50 µl drop, the plasma concentration of levobunolol was only 1.60 ng/ml, compared to 9.89 ng/ml for timolol and 8.00 ng/ml for carteolol [1]. This suggests a lower degree of systemic absorption for levobunolol.

Pharmacokinetics Systemic Absorption Safety Beta-Blocker

Once-Daily Dosing Sustains IOP Control Owing to Long-Acting Active Metabolite

A key differentiator for levobunolol is its metabolic conversion to dihydrolevobunolol (DHLB), an equipotent beta-adrenoceptor antagonist [1]. While the parent compound has an elimination half-life of 6 hours, DHLB exhibits a longer half-life of 7 hours [2]. This dual-active profile provides a sustained duration of action, enabling effective once-daily dosing. Clinical trials confirm that once-daily levobunolol 0.5% produces a mean IOP decrease of 7.0 mmHg, which is both clinically significant and comparable to or greater than that of twice-daily regimens of some comparators [3].

Pharmacokinetics Metabolism Dosing Regimen Patient Compliance

Optimal Research and Formulation Scenarios for Levobunolol Hydrochloride


Preclinical Glaucoma Models Requiring Robust and Sustained IOP Reduction

Leverage levobunolol's superior IOP-lowering efficacy compared to carteolol (7.3 mmHg vs. 4.1 mmHg reduction, p=0.0004) and betaxolol (6.0-6.2 mmHg vs. 3.7 mmHg) to establish a reliable positive control in animal models of ocular hypertension [1]. Its dual-active pharmacokinetics (parent half-life 6h, active metabolite half-life 7h) enable a once-daily dosing paradigm in preclinical studies, simplifying experimental protocols and reducing animal handling stress while maintaining therapeutic pressure control throughout the study period [2].

Development of Novel Ophthalmic Formulations with Extended Release Profiles

Utilize levobunolol hydrochloride as a reference standard for developing and benchmarking new sustained-release ophthalmic drug delivery systems. The compound's intrinsic 24-hour duration of action from a standard solution formulation, driven by its active metabolite dihydrolevobunolol, provides a high-performance baseline [1]. New formulations must demonstrate statistically non-inferior or superior 24-hour IOP control in comparative studies against 0.5% levobunolol ophthalmic solution to justify further development.

Receptor Pharmacology Studies on Beta-Adrenoceptor Subtype Signaling

Employ levobunolol as a unique pharmacological tool to probe β2-adrenoceptor-mediated functions in ocular tissues. Its distinct 140-fold β2-selectivity, in contrast to the non-selectivity of timolol or the β1-selectivity of betaxolol, allows for specific dissection of β2-mediated pathways involved in aqueous humor dynamics and ocular blood flow [1]. This is particularly relevant for research aiming to understand the differential effects of beta-blockade on ocular health beyond simple IOP reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobunolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.